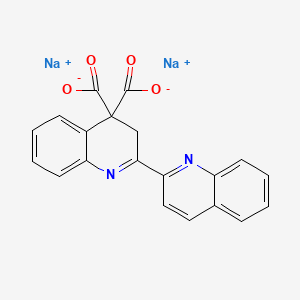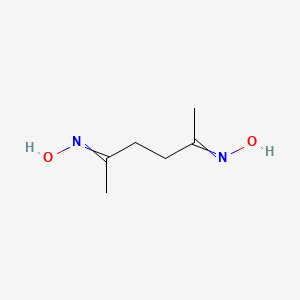
Acetonylacetone dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonylacetone dioxime, also known as 2,5-hexanedione dioxime, is a chemical compound with the molecular formula C6H12N2O2. It is derived from 2,5-hexanedione, an aliphatic diketone. This compound is a colorless to pale yellow liquid with a sweet aromatic odor. It is primarily used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetonylacetone dioxime can be synthesized through the reaction of 2,5-hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
C6H10O2+2NH2OH⋅HCl→C6H12N2O2+2H2O+2NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is typically purified through distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetonylacetone dioxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted oximes and other derivatives.
Aplicaciones Científicas De Investigación
Acetonylacetone dioxime has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetonylacetone dioxime involves its ability to form stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. The compound can also undergo tautomerization, which plays a role in its reactivity and interaction with biological molecules. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites.
Comparación Con Compuestos Similares
Similar Compounds
Acetylacetone: Another β-diketone with similar coordination chemistry properties.
2,4-Pentanedione: Shares structural similarities and reactivity with acetonylacetone dioxime.
2,5-Hexanedione: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its ability to form stable dioxime complexes and its specific reactivity in organic synthesis. Its applications in coordination chemistry and potential therapeutic properties also distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
N-(5-hydroxyiminohexan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H12N2O2/c1-5(7-9)3-4-6(2)8-10/h9-10H,3-4H2,1-2H3 |
Clave InChI |
ARJRNJXEXXHYDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)CCC(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


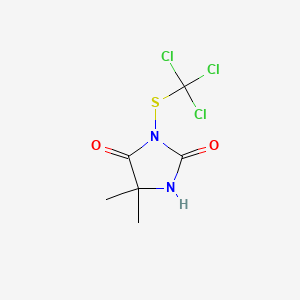
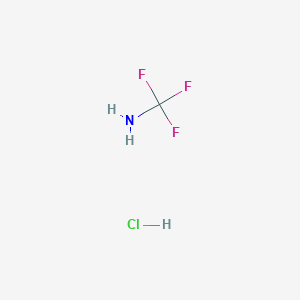
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
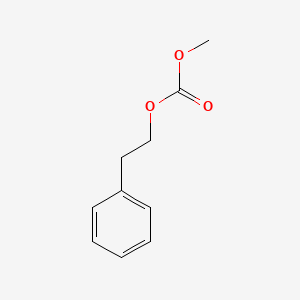


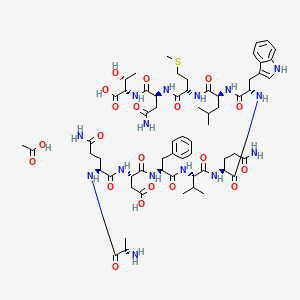
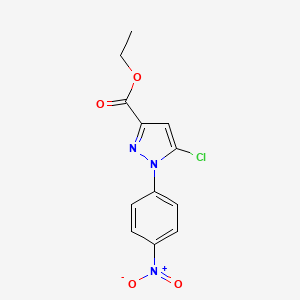

![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)

